methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate
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Description
Methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate is a useful research compound. Its molecular formula is C20H20N2O4S2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.08644947 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors .
Mode of Action
It can be inferred that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in inflammation and oxidation .
Pharmacokinetics
It can be inferred that the compound’s bioavailability is influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Compounds with similar structures have been known to exhibit anti-inflammatory and antioxidant activities .
Biological Activity
Methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate, with the CAS number 1396634-72-2, is a compound of interest due to its potential biological activities. It features a complex structure that includes a pyridine ring, a thiophene moiety, and a sulfonamide group, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N2O4S, with a molecular weight of 416.5 g/mol. The structure can be represented as follows:
This structure indicates the presence of multiple functional groups that may interact with biological targets.
Biological Activity Overview
Research indicates that compounds containing pyridine and thiophene rings often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The sulfonamide group is also known for its role in various therapeutic applications.
Antibacterial Activity
A study on related compounds demonstrated that sulfonamide derivatives exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism typically involves inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication .
Anticancer Properties
Pyridine-containing compounds have been studied for their anticancer effects. For instance, certain derivatives have shown the ability to inhibit cancer cell proliferation by interfering with cell cycle progression and inducing apoptosis in various cancer cell lines. The specific activity of this compound in this context remains to be fully elucidated but is promising based on structural analogs .
Case Studies
- Antibacterial Efficacy : A series of experiments assessed the effectiveness of similar sulfonamide compounds against resistant strains of bacteria. Results indicated that modifications in the substituent groups significantly influenced their Minimum Inhibitory Concentration (MIC), suggesting that this compound could offer enhanced antibacterial properties compared to traditional sulfonamides .
- Anticancer Screening : In vitro studies involving cancer cell lines demonstrated that compounds with similar structures could inhibit tumor growth effectively. The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of signaling pathways involved in cell survival . Further studies are needed to confirm these effects specifically for this compound.
Research Findings Summary Table
Properties
IUPAC Name |
methyl 4-[pyridin-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-26-20(23)17-6-8-19(9-7-17)28(24,25)22(12-10-18-5-3-13-27-18)15-16-4-2-11-21-14-16/h2-9,11,13-14H,10,12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNHOPLBRMLSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.